Peaqx
Overview
Description
Scientific Research Applications
PEAQX has several scientific research applications:
Chemistry: Used as a tool compound to study the properties of NMDA receptors.
Biology: Employed in research to understand the role of NMDA receptors in various biological processes.
Industry: Limited industrial applications, primarily used in research and development settings.
Safety and Hazards
Mechanism of Action
Target of Action
PEAQX, also known as NVP-AAM077, is a potent and orally active antagonist of the NMDA receptor . It primarily targets the GluN1/GluN2A subunits of the NMDA receptors . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a competitive antagonist at the NMDA receptor . It binds at the glutamate site of the receptor, thereby inhibiting the receptor’s function . Although initially described as having a 100-fold selectivity for GluN1/GluN2A receptors over GluN1/GluN2B receptors, more detailed studies revealed that this compound only shows a 5-fold difference in affinity for GluN1/GluN2A vs. GluN1/GluN2B receptors .
Biochemical Pathways
It is known that the nmda receptor, which this compound targets, plays a significant role in the regulation of synaptic plasticity and memory function . Therefore, it can be inferred that this compound, by inhibiting the NMDA receptor, could potentially affect these processes.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
This compound has been shown to have anticonvulsant activity in animal tests . For instance, it was found to suppress pentylenetetrazol-induced generalized seizures in a dose-dependent manner in rats . .
Biochemical Analysis
Biochemical Properties
PEAQX plays a significant role in biochemical reactions, particularly as a competitive antagonist at the NMDA receptor . It interacts with enzymes, proteins, and other biomolecules, specifically the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound this compound, through its antagonistic action on NMDA receptors, can modulate the activity of these receptors and thereby influence cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level primarily through its antagonistic action on NMDA receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The study found that the compound exhibited anticonvulsant action in a dose-dependent manner .
Preparation Methods
The synthesis of PEAQX involves several steps, starting with the preparation of the key intermediate, (S)-1-(4-bromophenyl)ethylamine. This intermediate is then reacted with (2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylphosphonic acid under specific conditions to yield this compound . Industrial production methods for this compound are not widely documented, but the synthesis generally involves standard organic synthesis techniques such as amination and phosphonation reactions .
Chemical Reactions Analysis
Comparison with Similar Compounds
PEAQX is compared with other NMDA receptor antagonists such as:
Ifenprodil: Selective for GluN1/GluN2B receptors.
MK-801: Non-competitive NMDA receptor antagonist.
AP5: Competitive antagonist at the NMDA receptor.
This compound is unique in its higher selectivity for GluN1/GluN2A receptors compared to GluN1/GluN2B receptors, making it a valuable tool for studying the specific roles of these receptor subtypes .
Properties
IUPAC Name |
[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGNAZRWCBSBK-WFVOFKTRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459836-30-7 | |
Record name | PEAQX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459836307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEAQX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE8K7M4APN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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